molecular formula C21H20FN3OS B12123224 (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12123224
M. Wt: 381.5 g/mol
InChI Key: CFUAYWFRLSUFPC-RGEXLXHISA-N
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Description

(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through electrophilic aromatic substitution reactions, utilizing fluorobenzene derivatives.

    Formation of the Benzylidene Group: The benzylidene group is formed through condensation reactions, typically involving aldehydes and ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-[4-(2-chlorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[4-(2-bromophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C21H20FN3OS/c1-15-6-8-16(9-7-15)14-19-20(26)23-21(27-19)25-12-10-24(11-13-25)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3/b19-14-

InChI Key

CFUAYWFRLSUFPC-RGEXLXHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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